molecular formula C16H20N2OS B11368977 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B11368977
M. Wt: 288.4 g/mol
InChI Key: CFNIZBABYXIMPB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is an organic compound that belongs to the class of amides. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a butanamide group. The presence of the 4-methylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Butanamide Group: The final step involves the reaction of the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of butanamide.

    N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propionamide: Contains a propionamide group instead of butanamide.

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer carbon chain in the butanamide group may influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]butanamide

InChI

InChI=1S/C16H20N2OS/c1-3-4-15(19)17-10-9-14-11-20-16(18-14)13-7-5-12(2)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)

InChI Key

CFNIZBABYXIMPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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